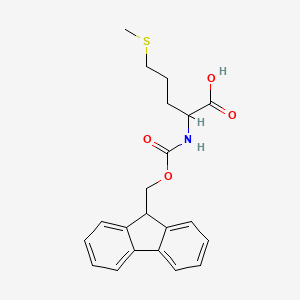
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol: is a chemical compound with the molecular formula C7H12N2OS. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with methanethiol in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-methoxypyrazole
- 3,5-Dimethyl-1H-pyrazole
- 5-Methoxy-1-methyl-1H-pyrazole
Uniqueness
(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanethiol: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methanethiol group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds .
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(5-methoxy-1,3-dimethylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2OS/c1-5-6(4-11)7(10-3)9(2)8-5/h11H,4H2,1-3H3 |
InChI Key |
ZCHVTZVGGDPZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CS)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13290802.png)





![1-[(5-Bromofuran-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13290842.png)


![4-[(4-Methylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13290863.png)

![Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13290877.png)
![2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile](/img/structure/B13290886.png)
![2-[(1-Phenylpropyl)amino]butan-1-ol](/img/structure/B13290892.png)
